
N-(1,2,3-Trichloro-3-phenylprop-2-en-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2,3-Trichloro-3-phenylprop-2-en-1-yl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a trichlorinated phenylpropene moiety attached to a benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3-Trichloro-3-phenylprop-2-en-1-yl)benzamide typically involves the reaction of 1,2,3-trichloro-3-phenylprop-2-en-1-amine with benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,2,3-Trichloro-3-phenylprop-2-en-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N-(1,2,3-Trichloro-3-phenylprop-2-en-1-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1,2,3-Trichloro-3-phenylprop-2-en-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s trichloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,2,3-Trichloro-1-morpholin-4-yl-3-phenyl-propyl)-benzamide
- N-(2,2,2-Trichloro-1-(3-(4-hexyl-phenyl)-thioureido)-ethyl)-benzamide
- N-(2,2,2-Trichloro-1-(3-(2,4-dichloro-phenyl)-thioureido)-ethyl)-benzamide
Uniqueness
N-(1,2,3-Trichloro-3-phenylprop-2-en-1-yl)benzamide is unique due to its specific trichlorinated phenylpropene structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Propiedades
Número CAS |
184970-93-2 |
|---|---|
Fórmula molecular |
C16H12Cl3NO |
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
N-(1,2,3-trichloro-3-phenylprop-2-enyl)benzamide |
InChI |
InChI=1S/C16H12Cl3NO/c17-13(11-7-3-1-4-8-11)14(18)15(19)20-16(21)12-9-5-2-6-10-12/h1-10,15H,(H,20,21) |
Clave InChI |
GSXOKSBAHJGKGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C(NC(=O)C2=CC=CC=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol](/img/structure/B12554249.png)
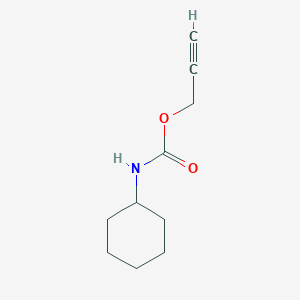

![Benzoic acid, 4-[(dimethylamino)carbonyl]-, ethyl ester](/img/structure/B12554267.png)
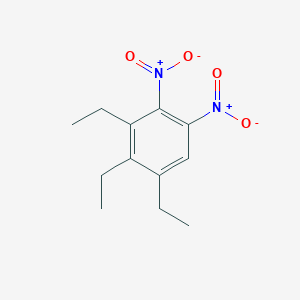
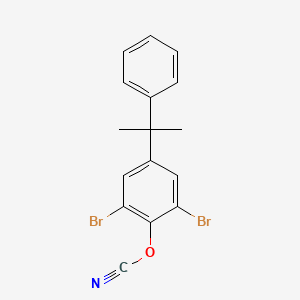
![Benzyl [(hydroxyacetyl)oxy]methyl butanedioate](/img/structure/B12554296.png)
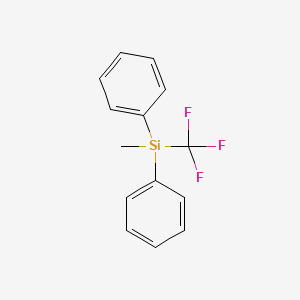

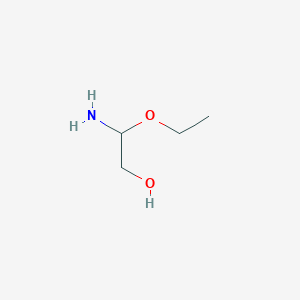
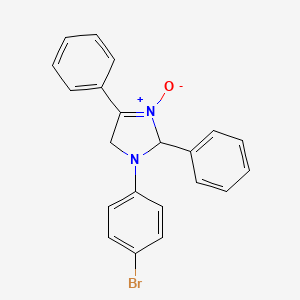
![3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal](/img/structure/B12554317.png)
![1-[(1,5-Dimethylbicyclo[3.2.1]octan-8-yl)oxy]pentan-2-ol](/img/structure/B12554321.png)

